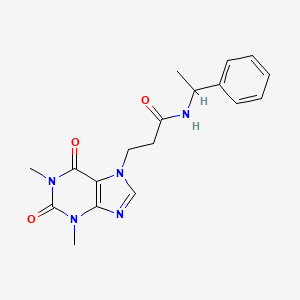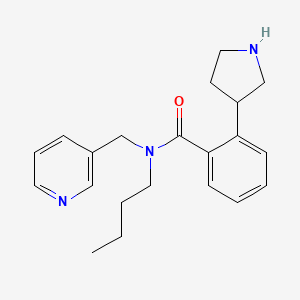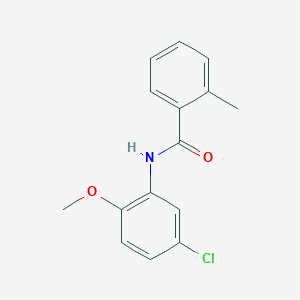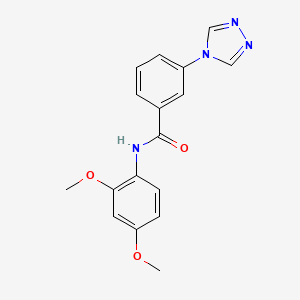![molecular formula C17H22N4O3 B5434864 3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5434864.png)
3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit a variety of biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The exact mechanism of action of 3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been reported to exhibit anti-inflammatory and anti-cancer properties by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. In addition, it has been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential use as a therapeutic agent in the treatment of various diseases. However, one of the main limitations is the lack of information on its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide. One of the main areas of focus is the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. In addition, further research is needed to investigate the potential use of this compound in the treatment of other diseases such as Parkinson's disease and epilepsy. Finally, more studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide can be achieved through a multi-step reaction sequence. The first step involves the reaction of 3-methylbenzoyl chloride with propylamine to form 3-methyl-N-propylbenzamide. This intermediate is then reacted with morpholine in the presence of a base to form 3-(4-morpholinyl)propyl-3-methylbenzamide. Finally, the oxadiazole ring is formed by reacting the intermediate with cyanic acid in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential use in medicinal chemistry. It has been reported to exhibit a variety of biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been investigated for its potential use as a therapeutic agent in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-13-4-2-5-14(12-13)15-19-17(24-20-15)16(22)18-6-3-7-21-8-10-23-11-9-21/h2,4-5,12H,3,6-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMLUPMRJRANDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(allylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5434786.png)
![3-(4-methoxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5434790.png)
![N-(4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5434812.png)
![(2R)-2-cyclohexyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxyacetamide](/img/structure/B5434827.png)
![4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5434833.png)
![4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5434836.png)




![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5434872.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzenesulfonamide](/img/structure/B5434883.png)
![ethyl 1-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434885.png)
